Methyl 5-(dodecylamino)-5-oxopentanoate
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Overview
Description
Methyl 5-(dodecylamino)-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by a long dodecyl chain attached to an amino group, which is further connected to a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dodecylamino)-5-oxopentanoate typically involves the esterification of 5-(dodecylamino)-5-oxopentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Starting Materials: 5-(dodecylamino)-5-oxopentanoic acid, methanol
Catalyst: Sulfuric acid or hydrochloric acid
Reaction Conditions: Reflux for 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification under controlled temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(dodecylamino)-5-oxopentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 5-(dodecylamino)-5-oxopentanoic acid and methanol.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Hydrolysis: 5-(dodecylamino)-5-oxopentanoic acid and methanol
Reduction: 5-(dodecylamino)-5-hydroxypentanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 5-(dodecylamino)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(dodecylamino)-5-oxopentanoate is largely dependent on its structural features. The long dodecyl chain imparts hydrophobic properties, while the ester and amino groups provide sites for chemical reactivity. In biological systems, it may interact with cell membranes, altering their permeability and function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(dodecylamino)propanoate
- 2-(dodecylamino)-2-methylpropanal oxime
- Hydrogen bis[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-), compound with 2-(dodecylamino)ethanol
Uniqueness
Methyl 5-(dodecylamino)-5-oxopentanoate is unique due to its specific structural arrangement, which combines a long hydrophobic chain with reactive ester and amino groups. This combination allows it to function in diverse applications, from chemical synthesis to biological interactions, making it a versatile compound in scientific research.
Properties
CAS No. |
63588-07-8 |
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Molecular Formula |
C18H35NO3 |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
methyl 5-(dodecylamino)-5-oxopentanoate |
InChI |
InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-16-19-17(20)14-13-15-18(21)22-2/h3-16H2,1-2H3,(H,19,20) |
InChI Key |
MEIWBKIZYMIXLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCC(=O)OC |
Origin of Product |
United States |
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